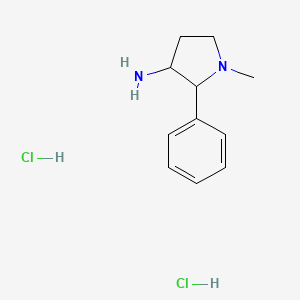
1-Methyl-2-phenyl-3-pyrrolidinamine dihydrochloride
描述
1-Methyl-2-phenyl-3-pyrrolidinamine dihydrochloride is a chemical compound with the molecular formula C11H15Cl2N2
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenyl-3-pyrrolidinamine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-methyl-2-phenylpyrrolidine with hydrochloric acid under controlled conditions. The reaction typically requires anhydrous conditions and the use of a suitable solvent, such as dichloromethane or ethyl acetate, to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of continuous flow reactors and advanced purification techniques, such as recrystallization or chromatography, to obtain the desired product.
化学反应分析
Types of Reactions: 1-Methyl-2-phenyl-3-pyrrolidinamine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学研究应用
1-Methyl-2-phenyl-3-pyrrolidinamine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and as a tool in molecular biology research.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 1-Methyl-2-phenyl-3-pyrrolidinamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or ion channels, leading to various biological responses.
相似化合物的比较
1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride
1-(3-Methylphenyl)-2-pyrrolidinimine hydrochloride
1-(2,6-Dichlorophenyl)-2-pyrrolidinimine hydrochloride
trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride
trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride
trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride
N,1-Dimethyl-3-pyrrolidinamine
1-(2-Methylphenyl)cyclopropanamine hydrochloride
This comprehensive overview provides a detailed understanding of 1-Methyl-2-phenyl-3-pyrrolidinamine dihydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-methyl-2-phenylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-13-8-7-10(12)11(13)9-5-3-2-4-6-9;;/h2-6,10-11H,7-8,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURYPYNLJPGEJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC=CC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















